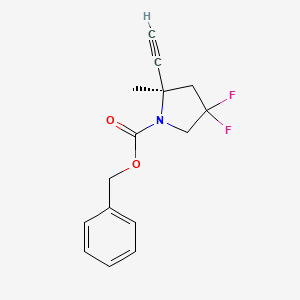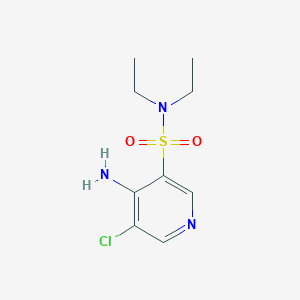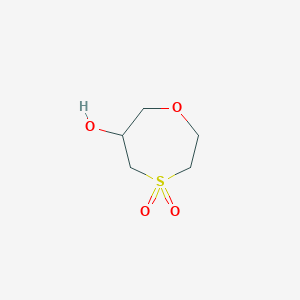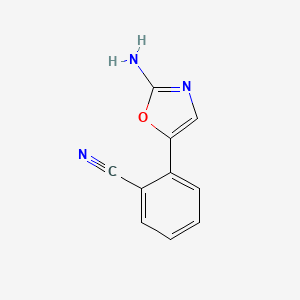
(2-Methyloxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless liquid with a density of 1.024 g/mL at 25°C and a boiling point of 80°C at 40 mmHg . This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methyloxetan-3-yl)methanol can be synthesized through several methods. One common method involves the reaction of 3-methyl-3-oxetanone with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyloxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(2-Methyloxetan-3-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methyloxetan-3-yl)methanol involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms reactive intermediates that can further react to produce aldehydes or carboxylic acids. In reduction reactions, it accepts electrons from reducing agents to form alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxymethyl-3-methyl-oxetane: A closely related compound with similar chemical properties and applications.
2-Methyloxetane: Another similar compound used in organic synthesis and research.
Uniqueness
(2-Methyloxetan-3-yl)methanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form hyperbranched polymers and functionalized cyclic carbonate monomers makes it valuable in materials science and polymer chemistry .
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
(2-methyloxetan-3-yl)methanol |
InChI |
InChI=1S/C5H10O2/c1-4-5(2-6)3-7-4/h4-6H,2-3H2,1H3 |
Clé InChI |
GEWRDWGUVHFJTP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



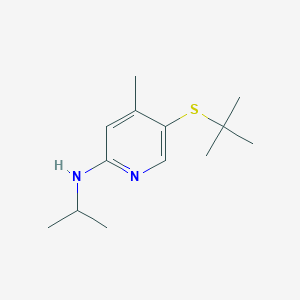

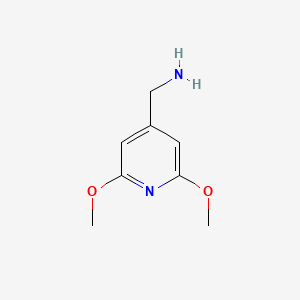
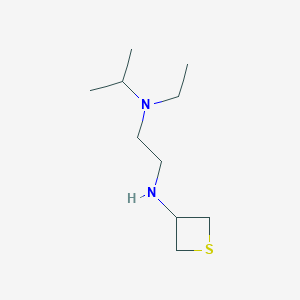
![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)
![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)

